Ethyl 2-amino-6-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-amino-6-(trifluoromethyl)nicotinate is a chemical compound characterized by its trifluoromethyl group and amino group attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminopyridine and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction is often carried out under acidic conditions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Ethyl Ester Formation: The resulting trifluoromethylated pyridine is then esterified using ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the reaction mixture is carefully controlled to ensure consistent product quality.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Nucleophiles like sodium cyanide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Cyanides and amides.
Scientific Research Applications
Chemistry: Ethyl 2-amino-6-(trifluoromethyl)nicotinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, leveraging its unique chemical structure. Industry: The compound is used in the manufacture of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-(trifluoromethyl)nicotinate is related to its inhibitory activity against HIV-1 RT-associated RNase H function . The most promising compound developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold was found to inhibit RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .
Future Directions
The future directions for the study of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are primarily related to its potential as a bioactive core component in the development of new insecticides . Additionally, its potential as an inhibitor of HIV-1 RT-associated RNase H function suggests that it could be a promising lead for the design of new allosteric RNase H inhibitors active against viral replication .
Comparison with Similar Compounds
Ethyl 2-amino-6-methylnicotinate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate: Similar structure but with a different position of the carboxylate group.
This comprehensive overview highlights the importance of Ethyl 2-amino-6-(trifluoromethyl)nicotinate in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(9(10,11)12)14-7(5)13/h3-4H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWBXHBOURLVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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